molecular formula C10H11NO B12233196 5-(But-2-yn-1-yloxy)-2-methylpyridine

5-(But-2-yn-1-yloxy)-2-methylpyridine

Cat. No.: B12233196
M. Wt: 161.20 g/mol
InChI Key: AMURRZWUSFOKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-yn-1-yloxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

    Step 1: 2-methylpyridine is reacted with but-2-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Step 3: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(But-2-yn-1-yloxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

5-(But-2-yn-1-yloxy)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(But-2-yn-1-yloxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(But-2-yn-1-yloxy)phenylsulfonyl compounds: These compounds share the but-2-yn-1-yloxy group but differ in the core structure.

    2-Methylpyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

5-(But-2-yn-1-yloxy)-2-methylpyridine is unique due to its specific combination of the but-2-yn-1-yloxy group and the 2-methylpyridine core

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-but-2-ynoxy-2-methylpyridine

InChI

InChI=1S/C10H11NO/c1-3-4-7-12-10-6-5-9(2)11-8-10/h5-6,8H,7H2,1-2H3

InChI Key

AMURRZWUSFOKQG-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CN=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.